molecular formula C23H21BrClN3O2 B15044039 2-{[(E)-{5-[(E)-(3-bromophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}-4-tert-butyl-6-chlorophenol

2-{[(E)-{5-[(E)-(3-bromophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}-4-tert-butyl-6-chlorophenol

Cat. No.: B15044039
M. Wt: 486.8 g/mol
InChI Key: WEDZHZBGLLGNCJ-UHFFFAOYSA-N
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Description

2-{[(E)-{5-[(E)-(3-bromophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}-4-tert-butyl-6-chlorophenol is a complex organic compound with a unique structure that includes a bromophenyl group, a diazenyl linkage, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-{5-[(E)-(3-bromophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}-4-tert-butyl-6-chlorophenol typically involves multiple steps. One common method includes the diazotization of 3-bromoaniline followed by coupling with 2-hydroxybenzaldehyde. The resulting intermediate is then subjected to further reactions to introduce the tert-butyl and chlorophenol groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-{5-[(E)-(3-bromophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}-4-tert-butyl-6-chlorophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or reduced phenolic compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{[(E)-{5-[(E)-(3-bromophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}-4-tert-butyl-6-chlorophenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(E)-{5-[(E)-(3-bromophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}-4-tert-butyl-6-chlorophenol involves its interaction with specific molecular targets and pathways. The diazenyl linkage and phenolic groups allow it to participate in redox reactions and form complexes with metal ions. These interactions can modulate biological pathways and exert various effects, such as inhibiting enzyme activity or inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-{5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}-4-tert-butyl-6-bromophenol
  • 2-{[(E)-{5-[(E)-(3-methylphenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}-4-tert-butyl-6-chlorophenol

Uniqueness

The uniqueness of 2-{[(E)-{5-[(E)-(3-bromophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}-4-tert-butyl-6-chlorophenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, diazenyl linkage, and tert-butyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H21BrClN3O2

Molecular Weight

486.8 g/mol

IUPAC Name

2-[[5-[(3-bromophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]-4-tert-butyl-6-chlorophenol

InChI

InChI=1S/C23H21BrClN3O2/c1-23(2,3)15-10-19(25)22(30)20(11-15)26-13-14-9-18(7-8-21(14)29)28-27-17-6-4-5-16(24)12-17/h4-13,29-30H,1-3H3

InChI Key

WEDZHZBGLLGNCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C=CC(=C2)N=NC3=CC(=CC=C3)Br)O

Origin of Product

United States

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